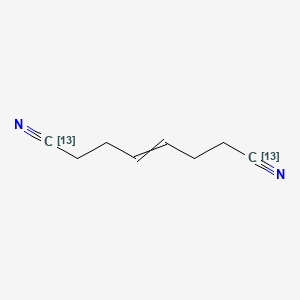
(1,8-13C2)oct-4-enedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,8-13C2)oct-4-enedinitrile is a stable isotope-labeled compound, often used in various scientific research fields. The compound has the molecular formula C6[13C]2H10N2 and a molecular weight of 136.16 . The stable isotope labeling with carbon-13 makes it particularly useful in studies involving metabolic pathways, reaction mechanisms, and environmental pollutant standards.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,8-13C2)oct-4-enedinitrile typically involves the incorporation of carbon-13 isotopes into the molecular structure. One common method is the reaction of a precursor compound with a carbon-13 labeled reagent under controlled conditions. The reaction conditions often include the use of solvents like chloroform, dichloromethane, ethyl acetate, and methanol.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes strict process parameter control to ensure product quality and may involve custom synthesis for specific structural needs.
Analyse Des Réactions Chimiques
Types of Reactions
(1,8-13C2)oct-4-enedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Applications De Recherche Scientifique
(1,8-13C2)oct-4-enedinitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (1,8-13C2)oct-4-enedinitrile involves its interaction with specific molecular targets and pathways. The stable isotope labeling allows researchers to trace the compound’s movement and transformation within biological systems. This helps in understanding the metabolic pathways and the compound’s role in various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4E)-Octenedinitrile: The unlabelled version of (1,8-13C2)oct-4-enedinitrile.
(4E)-Octene-1,8-dinitrile: Another similar compound with slight variations in its structure.
Uniqueness
The uniqueness of this compound lies in its stable isotope labeling, which provides distinct advantages in research applications. The carbon-13 labeling allows for precise tracking and analysis in various scientific studies, making it a valuable tool in fields like chemistry, biology, and environmental science.
Propriétés
IUPAC Name |
(1,8-13C2)oct-4-enedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-7-5-3-1-2-4-6-8-10/h1-2H,3-6H2/i7+1,8+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJCIJGHMBBDMU-BFGUONQLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)C=CCCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[13C]#N)C=CCC[13C]#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













